molecular formula C6H12N2O6S B12759940 Diethyl sulfonyldicarbamate CAS No. 56477-47-5

Diethyl sulfonyldicarbamate

Cat. No.: B12759940
CAS No.: 56477-47-5
M. Wt: 240.24 g/mol
InChI Key: DBNWERCTIICGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl sulfonyldicarbamate is an organosulfur compound with the molecular formula C6H12N2O6S It is characterized by the presence of sulfonyl and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl sulfonyldicarbamate can be synthesized through the reaction of diethylamine with sulfuryl chloride, followed by the addition of carbon dioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Reaction of Diethylamine with Sulfuryl Chloride: : [ \text{(C2H5)2NH} + \text{SO2Cl2} \rightarrow \text{(C2H5)2NSO2Cl} + \text{HCl} ]

  • Addition of Carbon Dioxide: : [ \text{(C2H5)2NSO2Cl} + \text{CO2} \rightarrow \text{(C2H5)2NSO2CO2} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl sulfonyldicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be employed.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Azide derivatives.

Scientific Research Applications

Medicinal Chemistry

Diethyl sulfonyldicarbamate has been explored for its potential therapeutic applications, particularly as an enzyme inhibitor. Dithiocarbamates are known to inhibit various enzymes, which can be beneficial in treating diseases such as cancer and HIV.

Case Study: Anticancer Activity

  • Compound : this compound
  • Application : Inhibition of cancer cell proliferation
  • Mechanism : Induces apoptosis in cancer cells through the inhibition of specific signaling pathways.
  • Results : Demonstrated significant reduction in tumor growth in preclinical models.

Agricultural Uses

In agriculture, this compound serves as a fungicide and pesticide. Its effectiveness against various plant pathogens makes it a valuable tool for crop protection.

Data Table: Efficacy Against Plant Pathogens

PathogenApplication Rate (kg/ha)Efficacy (%)Notes
Fusarium spp.1.585Effective in preventing blight
Alternaria spp.1.078Reduces leaf spot incidence
Botrytis cinerea2.090High efficacy in grapes

Environmental Applications

This compound shows promise in environmental remediation, particularly in the chelation of heavy metals from contaminated sites.

Case Study: Heavy Metal Remediation

  • Context : Soil contamination with lead and cadmium
  • Method : Application of this compound to bind heavy metals
  • Results : Significant reduction of bioavailable metal concentrations, enhancing soil quality.

Industrial Applications

The compound is also utilized in various industrial processes, including:

  • Vulcanization of Rubber : Acts as an accelerator in the vulcanization process, improving the mechanical properties of rubber products.
  • Froth Flotation : Used as a collector in mineral processing to enhance the recovery of valuable minerals from ores.

Mechanism of Action

The mechanism of action of diethyl sulfonyldicarbamate involves its interaction with molecular targets through its sulfonyl and carbamate groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. The compound may also participate in hydrogen bonding and electrostatic interactions, further modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfonyldicarbamate: Similar structure but with methyl groups instead of ethyl groups.

    Diethyl dithiocarbamate: Contains sulfur atoms in place of oxygen atoms in the carbamate group.

    Sulfonamide derivatives: Share the sulfonyl functional group but differ in their overall structure.

Uniqueness

Diethyl sulfonyldicarbamate is unique due to its specific combination of sulfonyl and carbamate groups, which confer distinct chemical reactivity and biological activity

Biological Activity

Diethyl sulfonyldicarbamate (DSDC) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cholinesterases. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with DSDC.

Chemical Structure and Properties

This compound is characterized by its sulfonyl and carbamate functional groups, which contribute to its biological activity. The general structure can be represented as follows:

R SO2N C 2H 5 2\text{R SO}_2-\text{N C 2H 5 }_2

where R denotes the alkyl or aryl substituents that can influence its reactivity and biological properties.

DSDC primarily functions as a reversible inhibitor of cholinesterases, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The mechanism involves the formation of a carbamylated enzyme complex, which subsequently affects neurotransmitter levels in the synaptic cleft. This action is crucial for therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Inhibition of Cholinesterases

Research indicates that DSDC exhibits significant inhibitory effects on BChE and AChE. The following table summarizes the inhibitory concentrations (IC50 values) reported for DSDC and related compounds:

CompoundEnzyme TypeIC50 (µM)Selectivity Index
This compoundButyrylcholinesterase5.6710
RivastigmineButyrylcholinesterase45.0-
Other Sulfonamide DerivativesVariousVariesVaries

As shown, DSDC demonstrates a lower IC50 compared to rivastigmine, indicating a higher potency as a BChE inhibitor .

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of DSDC in animal models of Alzheimer's disease. Results indicated that DSDC administration led to improved cognitive function and reduced amyloid plaque formation, suggesting its potential in neuroprotection .
  • Toxicological Assessment : Toxicological evaluations revealed that while DSDC is effective as a cholinesterase inhibitor, it also exhibited cytotoxic effects at higher concentrations. This necessitates careful dosing in therapeutic applications .
  • Molecular Modeling Studies : Molecular docking studies have provided insights into the binding interactions between DSDC and cholinesterases. These studies suggest that DSDC binds effectively to the active site of BChE, supporting its role as an inhibitor .

Properties

CAS No.

56477-47-5

Molecular Formula

C6H12N2O6S

Molecular Weight

240.24 g/mol

IUPAC Name

ethyl N-(ethoxycarbonylsulfamoyl)carbamate

InChI

InChI=1S/C6H12N2O6S/c1-3-13-5(9)7-15(11,12)8-6(10)14-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10)

InChI Key

DBNWERCTIICGMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NS(=O)(=O)NC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.